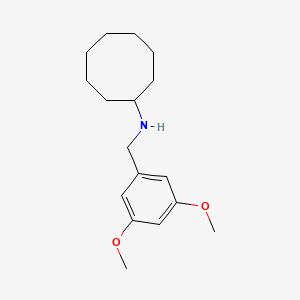

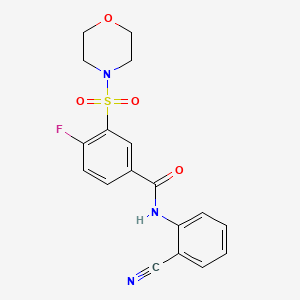

![molecular formula C17H15BrN2O5 B5030953 N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)

N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BPH-715, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Scientific Research Applications

Coordination Chemistry

The compound has been used to synthesize a coordination polymer with nickel (II), which was characterized by elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction . This research is significant for understanding the structural aspects of coordination compounds, which can have implications in catalysis and materials science.

Antimicrobial Pharmaceuticals

Hydrazide functional groups are crucial in antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Derivatives of hydrazides, especially those containing aromatic fragments like the 4-bromophenoxy group, exhibit varying degrees of antibacterial and antifungal activities.

Antiviral Activity

Benzotriazole-N-substituted acetohydrazide derivatives, which are structurally similar to the compound , have shown potent antiviral activity. They effectively inhibit glycoprotein B associated with Herpes Simplex Virus-I (HSV-I), indicating the potential of such compounds in antiviral drug development .

Drug Resistance Combat

Efforts to combat antimicrobial and anticancer drug resistance have led to the study of pharmacological activities of related compounds. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized to address this issue .

Synthesis of Novel Biologically Active Derivatives

Hydrazides are valuable starting materials for synthesizing novel biologically active derivatives. The presence of the 4-bromophenoxy group can influence the biological activity of these derivatives, making them candidates for further pharmacological studies .

properties

IUPAC Name |

N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O5/c18-11-5-7-12(8-6-11)23-10-16(21)19-20-17(22)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJMVELETVOBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

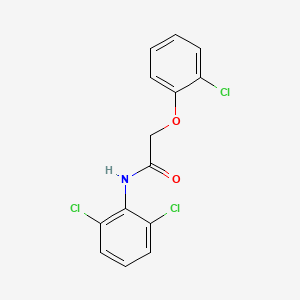

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)

![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)

![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)

![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)

![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)

![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)